![molecular formula C22H18F2N2O3S B2805692 N-(2,4-difluorophenyl)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide CAS No. 391876-70-3](/img/structure/B2805692.png)
N-(2,4-difluorophenyl)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide
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Description
N-(2,4-difluorophenyl)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide, also known as Difluoro-BMS-986165, is a small molecule inhibitor of the TYK2 (tyrosine kinase 2) enzyme. TYK2 is a member of the Janus kinase (JAK) family of enzymes, which are involved in the signaling pathways of cytokines and growth factors. Difluoro-BMS-986165 has shown potential as a therapeutic agent for the treatment of autoimmune and inflammatory diseases.
Scientific Research Applications
Synthesis of Complex Molecular Structures
Research on similar compounds emphasizes the synthesis of complex molecular architectures, such as polymides and isoquinoline alkaloids. For instance, novel polyimides synthesized from diamines and aromatic tetracarboxylic dianhydrides exhibit high thermal stability and solubility in various organic solvents, suggesting applications in materials science (Imai, Maldar, & Kakimoto, 1984). Similarly, the synthesis of the novel enamide isoquinoline alkaloid polycarpine demonstrates the potential for creating bioactive molecules with specific functionalities (Lenz & Woo, 1981).
Development of Novel Pharmaceutical Compounds
Research into isoquinoline derivatives has shown promise for the development of pharmaceutical compounds, particularly as ligands for imaging the sigma2 receptor status of solid tumors with positron emission tomography (Tu et al., 2007). This highlights the potential for designing targeted diagnostic and therapeutic agents.
Materials Science and Chemical Synthesis Techniques
Studies on the thiocyanation of N-arenesulfonyl-N′-aroyl-1,4-benzoquinone diimines and the synthesis of N-formylenamides of isoquinoline showcase advanced chemical synthesis techniques that could be applied to the development of new materials and chemical intermediates (Konovalova et al., 2014), (Ivanov et al., 2006).
properties
IUPAC Name |
N-(2,4-difluorophenyl)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F2N2O3S/c23-18-7-10-21(20(24)13-18)25-22(27)16-5-8-19(9-6-16)30(28,29)26-12-11-15-3-1-2-4-17(15)14-26/h1-10,13H,11-12,14H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEHQEFGSSOIUHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=C(C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide |
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